己酸-d5

描述

Synthesis Analysis

The synthesis of hexanoic acid derivatives has been extensively studied. For example, the total synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, a derivative of hexanoic acid, has been achieved in six steps starting from commercially available 1,5-hexadiyne, demonstrating the feasibility of synthesizing complex derivatives from hexanoic acid (Carballeira, et al., 2002).

Molecular Structure Analysis

Research on the molecular structure of hexanoic acid derivatives, such as the study on the molecular structure of (m5 dC-dG)3, highlights the significance of modifications at the molecular level. These modifications can impact the stability and properties of the DNA helix, illustrating the importance of structural analysis in understanding the behavior of hexanoic acid derivatives (Fujii, et al., 1982).

Chemical Reactions and Properties

The chemical reactions and properties of hexanoic acid derivatives have been a subject of study, as seen in the decomposition of ionised n-hexanoic acid. Investigation into the mechanism of this decomposition has provided insights into the behavior of hexanoic acid under specific conditions, revealing the significance of intramolecular hydrogen transfer in these processes (Schwarz, et al., 1982).

Physical Properties Analysis

The physical properties of hexanoic acid and its derivatives are crucial for understanding their behavior in various environments. Studies on the effects of hexanoic acid on microbial communities, fermentation, and hygienic quality of corn silages have shown that hexanoic acid can influence pH levels and microbial abundance, demonstrating its impact on physical properties in biological systems (Wang, et al., 2021).

Chemical Properties Analysis

The chemical properties of hexanoic acid contribute to its application in inducing resistance in plants against pathogens. Studies have shown that hexanoic acid can prime the jasmonic acid and salicylic acid pathways in tomato plants, enhancing their resistance to Pseudomonas syringae. This highlights the chemical properties of hexanoic acid that make it a valuable tool in agricultural applications (Scalschi, et al., 2013).

科学研究应用

诱导植物抗性

己酸 (Hx) 是一种短链天然单羧酸,存在于一些水果和植物中。 据报道,土壤灌溉这种酸能有效诱导番茄植株对灰葡萄孢菌和丁香假单胞菌以及柑橘类植物对链格孢属真菌和柑橘黄化病菌的抗性 {svg_1}。这表明己酸可以作为植物的天然抗性诱导剂。

促进植物挥发物的释放

己酸已被发现能诱导植物中甲羟戊酸和亚麻酸途径的活化,促进植物挥发物的释放 {svg_2}。这可能有利于增强某些水果和植物的香味和风味。

阻止病毒在植物中的系统性移动

己酸已被证明可以阻止甜瓜坏死斑点病毒 (MNSV) 在甜瓜植株中的系统性移动 {svg_3}。这表明己酸可以作为治疗方法来阻止某些病毒在植物中的传播。

促进植物中胼胝质的沉积

己酸处理已被发现能促进植物中胼胝质的沉积,这与水杨酸 (SA) 和 12-氧代植烷二烯酸 (OPDA) 的积累有关 {svg_4}。这表明己酸可能在增强植物防御机制方面发挥作用。

增加生物量形成和己酸产量

在微生物代谢工程中,己酸已被发现能增加某些微生物消耗它时的生物量形成和己酸产量 {svg_5}。这表明己酸可用于提高某些工业发酵过程的生产力。

增强微生物代谢通量

己酸已被发现即使在通量比发生变化的情况下也能在微生物中保持高己酸产量 {svg_6}。这表明己酸可用于稳定微生物在不同环境条件下的代谢过程。

作用机制

Target of Action

Hexanoic-d5 Acid is primarily used as an internal standard for the quantification of hexanoic acid by GC- or LC-MS . Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production .

Mode of Action

Hexanoic-d5 Acid, similar to hexanoic acid, has been proposed as an inducer of plant defense, by means of a priming mechanism . It can early activate broad-spectrum defenses by inducing callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways . Later it can prime pathogen-specific responses according to the pathogen’s lifestyle .

Biochemical Pathways

Hexanoic-d5 Acid affects the metabolomes in a similar manner and generates common biomarkers: caffeoylputrescine glycoside, cis -5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside and feruloyl-3-methoxytyramine conjugate . It activates genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

It’s known that liver dysfunction may affect the blood/plasma clearance of drugs eliminated by hepatic metabolism or biliary excretion .

Result of Action

Instead, it promotes a balanced metabolic profile and is generally non-cytotoxic .

Action Environment

The action of Hexanoic-d5 Acid is influenced by environmental factors. It’s important to note that the compound remains in the roots, provoking molecular changes that may trigger the defensive response in the rest of the plant .

安全和危害

未来方向

Hexanoic acid and its derivatives have been recently recognized as value-added materials and can be synthesized by several microbes . It has shown promise as a precursor for biofuel production, specifically in the production of bio-jet fuel . The demand for hexanoic acid would increase if it becomes possible to produce it from cheaper starting materials .

属性

IUPAC Name |

5,5,6,6,6-pentadeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

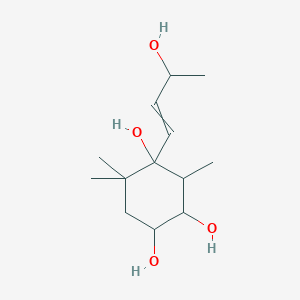

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)